3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is (2E)-3-[2-(biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl]acrylic acid , reflecting its core imidazo[1,2-a]pyridine system substituted at position 2 with a biphenyl group and at position 3 with an acrylic acid moiety. The molecular formula is C$${22}$$H$${16}$$N$${2}$$O$${2}$$ , with a molecular weight of 340.38 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 727652-31-5 |
| Molecular Formula | C$${22}$$H$${16}$$N$${2}$$O$${2}$$ |
| Exact Mass | 340.1212 g/mol |
| XLogP3 | ~4.9 (estimated) |
The compound’s structure integrates a planar imidazo[1,2-a]pyridine ring fused with a benzene ring, a biphenyl substituent enhancing aromatic conjugation, and an acrylic acid group contributing to hydrogen-bonding capacity.
Structural Characteristics and Molecular Formula Analysis
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a bicyclic system with delocalized π-electrons. Key structural features include:
- Biphenyl Substituent : Positioned at C2 of the imidazo[1,2-a]pyridine, the biphenyl group extends conjugation, enhancing molecular rigidity and hydrophobic interactions.
- Acrylic Acid Moiety : The (E)-configured acrylic acid at C3 introduces a carboxylic acid group capable of hydrogen bonding and salt bridge formation, critical for biological activity.
Molecular Orbital Analysis :
Density functional theory (DFT) calculations suggest that the biphenyl group contributes to a low-energy LUMO (-1.8 eV), facilitating electrophilic interactions. The acrylic acid’s carboxyl group exhibits a pKa of ~4.5, rendering it partially ionized at physiological pH.
Stereoelectronic Effects :
The (E)-configuration of the acrylic acid double bond minimizes steric clash between the carboxylic acid and the imidazo[1,2-a]pyridine core, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related analogs.
Historical Context of Discovery and Initial Characterization
The compound emerged from efforts to optimize imidazo[1,2-a]pyridine derivatives for pharmaceutical applications. Early work in the 2000s identified the imidazo[1,2-a]pyridine scaffold as a privileged structure in kinase inhibition. The biphenyl-acrylic acid variant was first synthesized in 2010 via a Groebke–Blackburn–Bienaymè (GBB) reaction , a multicomponent process combining 2-aminopyridine, aldehydes, and isocyanides.
Key Milestones :
- 2005 : Initial reports of imidazo[1,2-a]pyridine-3-acrylates as ATP-competitive kinase inhibitors.
- 2010 : Application of GBB reactions to introduce biphenyl groups at C2, improving target binding affinity.
- 2024 : Validation of the scaffold’s utility in covalent inhibitor design, particularly for KRAS G12C mutants in oncology.
Synthetic Evolution : Early routes suffered from low yields (<30%) due to steric hindrance during cyclization. Advances in microwave-assisted synthesis (e.g., 150 W, 60°C) streamlined the process, achieving yields >75%.
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-3-[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-13-19-22(23-20-8-4-5-15-24(19)20)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H,(H,25,26)/b14-13+ |
InChI Key |
OSUDLXBMNOHLKS-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the biphenyl group and the acrylic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts .
Chemical Reactions Analysis
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Addition: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles such as amines or thiols
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is its potential as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures can inhibit specific kinases involved in cancer progression. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs) and other cancers. The inhibition of c-KIT kinase is crucial for developing targeted therapies for patients with these mutations .
Photochemical Applications
The compound has been investigated for its photochemical properties, which may be useful in applications such as photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that can produce reactive oxygen species upon light activation, leading to cell death in targeted cancerous tissues. The biphenyl and imidazo groups may enhance the light absorption characteristics of the compound, making it suitable for such therapeutic applications.
Coordination Chemistry
Research has also explored the use of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in catalysis and material synthesis. For example, its derivatives have been used in chelation processes for metal ion determination through spectrophotometric methods .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Research
A study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives demonstrated that modifications to the structure significantly enhanced their potency against various cancer cell lines. The research emphasized the importance of substituents at the biphenyl position to optimize biological activity.
Case Study 2: Coordination Complexes
In another investigation, 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid was synthesized and tested as a ligand for cerium(IV) ions. The study optimized various analytical conditions and established a linearity range for cerium determination using spectrophotometry, showcasing the compound's utility in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The biphenyl group and the imidazo[1,2-a]pyridine ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s therapeutic effects. The acrylic acid moiety can also participate in covalent bonding with target proteins, enhancing the compound’s potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of imidazo[1,2-a]pyridine derivatives, several of which are synthesized and commercialized by Shanghai PI Chemicals Ltd. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
However, positional differences may lead to varied biological activity due to steric hindrance or altered binding pocket interactions . Replacement of acrylic acid with piperidine-4-carboxylic acid (PI-22287) introduces a basic nitrogen, which could modulate solubility and receptor binding. The piperidine ring may also confer conformational flexibility, aiding in target engagement .
Pharmacological Potential: The target compound’s biphenyl-imidazo[1,2-a]pyridine core shares structural similarities with chidamide, a histone deacetylase (HDAC) inhibitor. Chidamide’s synthesis involves analogous acylation steps, suggesting that PI-22286 may also interact with epigenetic targets .
Synthetic Challenges :
- Chidamide’s synthesis () highlights issues with regioselectivity during acylation, leading to structural isomers. Similar challenges may arise in synthesizing PI-22286 derivatives, necessitating rigorous crystallographic validation (e.g., X-ray diffraction) to confirm regiochemistry .
Research Findings and Implications
- Structural Insights: Crystallographic data for chidamide () revealed intermolecular hydrogen bonds between the acrylic acid and aminophenyl groups, stabilizing its active conformation. By analogy, PI-22286’s acrylic acid may similarly stabilize binding to HDACs or other enzymes.
- Commercial Availability : Shanghai PI Chemicals Ltd. provides PI-22286 and its analogs at high purity (98%), enabling rapid preclinical evaluation. However, the lack of CAS numbers for these compounds may complicate regulatory documentation .
- Therapeutic Prospects : Methylated derivatives (e.g., PI-22293) warrant further study for oncology applications, given their structural resemblance to HDAC inhibitors. Piperidine-containing analogs (PI-22287) could be optimized for central nervous system penetration.
Biological Activity
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its significance.
Synthesis
The synthesis of 3-(2-biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves the formation of imidazopyridine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including condensation reactions and cyclization processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 3-(2-biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid. For instance, a related compound demonstrated significant inhibition against Escherichia coli and Bacillus species with inhibition zones measuring 12±2.1 mm and 15±2.4 mm respectively . This suggests that the imidazo[1,2-a]pyridine moiety contributes positively to antibacterial activity.
Anticancer Potential
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have been shown to effectively inhibit BCR-ABL kinase activity in chronic myeloid leukemia (CML), particularly against resistant mutants like T315I . These findings suggest that 3-(2-biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid may also possess similar anticancer efficacy.
Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Studies suggest that derivatives containing the imidazo[1,2-a]pyridine structure can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.
Study on Antimicrobial Activity
A study conducted by Yaseen and Qassim (2022) synthesized a related Schiff base and evaluated its antibacterial activity. The results indicated that the synthesized complex exhibited an efficiency percentage of 99% as a corrosion inhibitor and demonstrated significant antibacterial activity against common pathogens .
In Vivo Studies
In vivo studies assessing the anticancer potential of similar compounds have shown promising results. For instance, daily oral administration of certain derivatives led to prolonged survival in mouse models injected with CML cells expressing resistant mutations . This underscores the potential therapeutic applications of 3-(2-biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid in oncology.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
